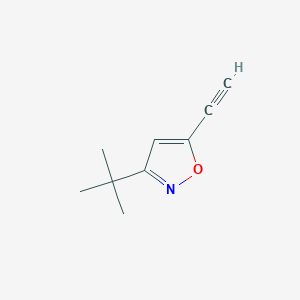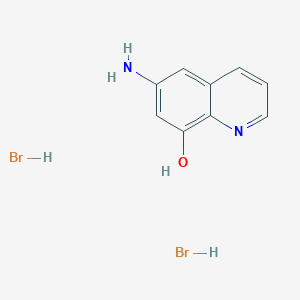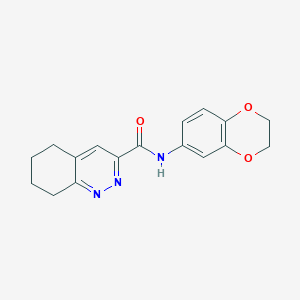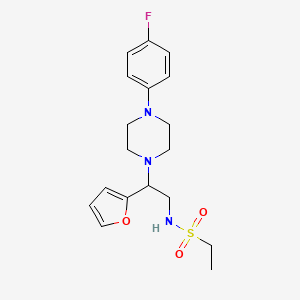![molecular formula C11H10N2O3S B2822703 (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid CAS No. 84160-39-4](/img/structure/B2822703.png)
(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
The molecular structure of “(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid” can be represented by the SMILES stringCc1ccc(cc1)-c2nnc(o2)C(O)=O . The InChI key is WVVMKTPNSXQTEI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid” include its molecular weight of 204.18 . It is a solid compound .Applications De Recherche Scientifique
Organic Electronics and Optoelectronics
Oxadiazole derivatives, including this compound, have attracted attention in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their high electron affinities make them suitable for electron injection and transport. Researchers have explored their use as electron-transport materials, hole-blocking layers, and emissive components in OLEDs .
Antifungal Activity
Studies have investigated the antifungal properties of this compound and related derivatives. In vitro evaluations against fungal pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani demonstrated promising antifungal activity . Further research could explore its mechanism of action and potential applications in crop protection.
Anti-Cancer Potential
1,3,4-oxadiazole derivatives, including this compound, have shown significant anti-cancer potential. They interact with growth factors, enzymes, kinases, and other cellular targets. Researchers have synthesized various analogs to optimize their efficacy and selectivity against cancer cells .
Coordination Chemistry and Crystal Structures
The crystal structure analysis of aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide] zinc(II) complex revealed interesting coordination geometry. The Zn²⁺ ion coordinates with ligands and water molecules, forming a trigonal-bipyramidal arrangement. Intermolecular hydrogen bonds contribute to the crystal packing .
Synthetic Methodology
The synthesis of this compound involves annulation reactions followed by desulfurization/intramolecular rearrangement. Researchers have achieved high yields (up to 94%) using efficient synthetic routes .
Material Science and Functional Materials
Beyond its biological applications, this compound’s unique structure may find use in designing functional materials. Researchers can explore its potential as a building block for novel polymers, supramolecular assemblies, or hybrid materials with tailored properties.
Gao, H., Xu, C., Duan, L.-M., Lou, X.-H., & Fan, Y.-T. (2012). Crystal structure of aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide] zinc(II). Zeitschrift für Kristallographie - New Crystal Structures, 227(3-4), 343–344. Read more Zhang, Y., Li, X., & Wang, J. (2012). Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acrylic Acid Derivatives. Molecules, 17(1), 989–1000. Read more Kumar, A., & Kumar, S. (2021). Oxadiazoles: moiety to synthesis and utilize. Journal of the Iranian Chemical Society, 18(7), 1567–1581. Read more Kumar, A., & Kumar, S. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. BioInterface Research in Applied Chemistry, 11(1), 1–11. Read more
Safety and Hazards
Orientations Futures
Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research may explore more applications of oxadiazoles and their derivatives.
Propriétés
IUPAC Name |
2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-7-2-4-8(5-3-7)10-12-13-11(16-10)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAYHHXHKYMQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2822623.png)
![methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B2822625.png)



![5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2822630.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2822632.png)

![2,4,5-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2822635.png)
![N-[4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2822640.png)
![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2822643.png)